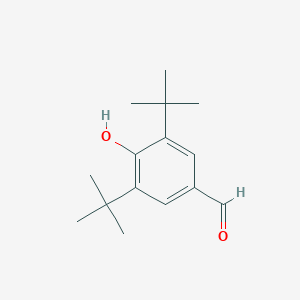

3,5-Di-tert-butyl-4-hydroxybenzaldehyde

Cat. No. B156050

Key on ui cas rn:

1620-98-0

M. Wt: 234.33 g/mol

InChI Key: DOZRDZLFLOODMB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03974223

Procedure details

A 12-liter reaction flask fitted as previously described was charged with 2280 ml (2477 g) of the initial filtrate from the above described reaction. With stirring, the reaction flask was charged with 106.5 g (0.76 mole) of hexamethylenetetramine. As the amine dissolved, there was a small exothermic response. To this solution was added 179.6 g (0.76 mole) of 3,5-ditert.butyl-4-hydroxybenzyl alcohol. There was no apparent reaction and when external heating had increased the pot temperature to 65°-70° , the slurry formed a clear solution. With controlled heating, reflux (108°) was attained after 1.25 hours with product precipitation and gas evolution recorded beginning at 104°. After two hours at reflux, the reaction mixture was cooled to 25°. The product was separated from the mother liquor and washed as described above. After drying in the vacuum oven, there was obtained 164 g of light yellow crystalline 3,5-ditert.butyl-4-hydroxybenzaldehyde, m.p. 191°-93°. The product was submitted for GLC analysis and found to be equivalent to the analytical standard (100%). The yield was 92.1%.

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

initial filtrate

Quantity

2280 mL

Type

solvent

Reaction Step Four

Yield

92.1%

Identifiers

|

REACTION_CXSMILES

|

C1N2CN3CN(C2)CN1C3.[C:11]([C:15]1[CH:16]=[C:17]([CH:20]=[C:21]([C:24]([CH3:27])([CH3:26])[CH3:25])[C:22]=1[OH:23])[CH2:18][OH:19])([CH3:14])([CH3:13])[CH3:12]>>[C:24]([C:21]1[CH:20]=[C:17]([CH:16]=[C:15]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:22]=1[OH:23])[CH:18]=[O:19])([CH3:27])([CH3:26])[CH3:25]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

106.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1N2CN3CN1CN(C2)C3

|

Step Two

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

179.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C=1C=C(CO)C=C(C1O)C(C)(C)C

|

Step Four

[Compound]

|

Name

|

initial filtrate

|

|

Quantity

|

2280 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

With stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 12-liter reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

no apparent reaction and when

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

external heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

had increased the pot temperature to 65°-70°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the slurry formed a clear solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

With controlled heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux (108°)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was attained after 1.25 hours with product precipitation and gas evolution

|

|

Duration

|

1.25 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recorded beginning at 104°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After two hours at reflux

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled to 25°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was separated from the mother liquor

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying in the vacuum oven

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 164 g | |

| YIELD: PERCENTYIELD | 92.1% | |

| YIELD: CALCULATEDPERCENTYIELD | 92.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |